3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one
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Overview
Description
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one is a chemical compound that belongs to the class of benzopyran derivatives This compound is known for its unique structural features, which include a benzopyran core and a methoxybutyl side chain
Preparation Methods
The synthesis of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one typically involves several steps, starting with the preparation of the benzopyran core. One common synthetic route includes the condensation of salicylaldehyde with an appropriate ketone, followed by cyclization to form the benzopyran ring. The methoxybutyl side chain is then introduced through a series of reactions, including alkylation and reduction. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents.
Chemical Reactions Analysis
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzopyran core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic effects, including its role in drug development for various diseases.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives, such as coumarins and flavonoids. While these compounds share a similar benzopyran core, the presence of the methoxybutyl side chain in this compound imparts unique chemical and biological properties. For example, the side chain may enhance its solubility, stability, or bioactivity compared to other benzopyran derivatives.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new and exciting uses for this compound.
Biological Activity
3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one, a derivative of benzopyran, has garnered interest in pharmacological research due to its potential biological activities. This compound is part of a larger class of compounds known for their diverse therapeutic effects, including anti-inflammatory, anti-cancer, and gastroprotective properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzopyran core, which is crucial for its biological activity.
Anti-Cancer Activity
Recent studies have indicated that benzopyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against human hepatocellular carcinoma (Hep-2) cells. One study reported an IC50 value of 0.49 µg/mL for related compounds, suggesting potent anti-cancer properties .
Table 1: Cytotoxic Activity of Benzopyran Derivatives
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
This compound | Hep-2 | 0.49 |
Related Benzopyran Derivative | MDA-MB-468 | <10 |
Compound X | MCF-7 | 12.2 |
Gastroprotective Effects
Benzopyran derivatives have been studied for their gastroprotective effects. A related compound demonstrated significant protective activity against stress-induced ulcers in rat models. The study highlighted that certain alkylated derivatives exhibited enhanced bioavailability and efficacy when administered orally, with high blood levels correlating with protective effects .
Table 2: Gastroprotective Activity of Alkylated Benzopyrans
Compound | Administration Route | Protective Effect (Ulcer Reduction %) |
---|---|---|
5b | Oral | High |
5c | Oral | Moderate |
Parent Compound | Oral | Significant |
Anti-inflammatory Properties
The anti-inflammatory potential of benzopyran derivatives has also been examined. Compounds similar to this compound have shown notable anti-inflammatory activities alongside their ulcerogenicity action .
Case Studies
Several case studies have focused on the biological activity of benzopyrans:
- Gastroprotective Study : A study involving various alkylated gamma-lactone derivatives showed that specific modifications could enhance both the gastroprotective and anti-inflammatory effects significantly.
- Cytotoxicity Evaluation : Research on the cytotoxicity of benzopyrans against breast cancer cell lines revealed that certain modifications led to increased potency compared to standard chemotherapeutics.
Properties
CAS No. |
653597-73-0 |
---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
3-[(2R)-2-methoxybutyl]isochromen-1-one |
InChI |
InChI=1S/C14H16O3/c1-3-11(16-2)9-12-8-10-6-4-5-7-13(10)14(15)17-12/h4-8,11H,3,9H2,1-2H3/t11-/m1/s1 |
InChI Key |
JVPBEOSSMYEDID-LLVKDONJSA-N |
Isomeric SMILES |
CC[C@H](CC1=CC2=CC=CC=C2C(=O)O1)OC |
Canonical SMILES |
CCC(CC1=CC2=CC=CC=C2C(=O)O1)OC |
Origin of Product |
United States |
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